3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide

Catalog No.
S3134739
CAS No.
1797713-41-7
M.F
C20H19NOS2
M. Wt
353.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanam...

CAS Number

1797713-41-7

Product Name

3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide

IUPAC Name

3-phenylsulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]propanamide

Molecular Formula

C20H19NOS2

Molecular Weight

353.5

InChI

InChI=1S/C20H19NOS2/c22-20(11-13-24-18-7-2-1-3-8-18)21-14-16-6-4-5-9-19(16)17-10-12-23-15-17/h1-10,12,15H,11,13-14H2,(H,21,22)

InChI Key

WIFPSMLINHGSBR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=CC=CC=C2C3=CSC=C3

solubility

not available

Application in Synthetic Chemistry

Scientific Field: Synthetic Chemistry

Application Summary: This compound is used in synthetic chemistry for the protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable for creating complex organic molecules.

Methods of Application: The compound is involved in a radical approach to catalytic protodeboronation. It is paired with a Matteson–CH2–homologation sequence, allowing for the creation of new C–H bonds in a controlled manner.

Results Summary: The application of this compound in synthetic chemistry has led to the successful formal total synthesis of complex molecules like d-®-coniceine and indolizidine 209B .

Application in Heterocyclic Compound Synthesis

Scientific Field: Organic Chemistry

Application Summary: “3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide” is instrumental in the synthesis of heterocyclic compounds, such as benzothiophenes, which are crucial in drug discovery and material science due to their pharmacological and electronic properties.

Methods of Application: The compound is used in Pd-catalyzed coupling reactions like the Sonogashira coupling reaction, which is essential for the formation of carbon–carbon bonds under mild conditions.

Results Summary: The synthesis strategy involving this compound has enabled the creation of new terminal alkynes that are precursors for potentially active organic molecules .

3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide is an organic compound characterized by its unique molecular structure, which includes a phenylthio group and a thiophene moiety. Its molecular formula is C20H19NOS2C_{20}H_{19}NOS_2, and it has a molecular weight of approximately 353.5 g/mol. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

, including:

  • Oxidation: The thiophene ring and phenylthio group can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: The amide functional group can be reduced using lithium aluminum hydride, which may affect the compound's biological activity.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phenylthio or thiophene groups can be replaced by other nucleophiles under appropriate conditions.

These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with improved biological activity.

Research indicates that 3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide exhibits significant biological activity. It may interact with various molecular targets, including enzymes and receptors, modulating their functions. The presence of the thiophene ring enhances its ability to form π-π interactions with biological molecules, potentially increasing its binding affinity. Preliminary studies suggest that this compound may have applications in treating conditions related to inflammation and cancer due to its ability to influence cellular pathways.

The synthesis of 3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiophene Derivative: Starting from commercially available thiophene compounds.
  • Introduction of the Phenylthio Group: This can be achieved through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.
  • Amidation Reaction: The final step involves forming the propanamide group by reacting an amine with a carboxylic acid derivative under dehydrating conditions.

Optimizing reaction conditions such as temperature, solvent choice, and catalyst use is essential for maximizing yield and purity.

3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide has potential applications in:

  • Pharmaceutical Development: Due to its promising biological activity, it may serve as a lead compound in drug discovery for anti-inflammatory and anticancer therapies.
  • Material Science: Its unique structural properties could be explored for developing new materials with specific electronic or optical characteristics.

Interaction studies focus on understanding how 3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide interacts with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking Simulations: To predict how the compound binds to specific receptors or enzymes.
  • In Vitro Assays: To evaluate its efficacy against specific cell lines or biological pathways.

These studies are vital for elucidating the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with 3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide. Here are some notable examples:

Compound NameStructureUnique Features
3-(phenylthio)-N-(2-(furan-3-yl)benzyl)propanamideStructureContains a furan ring instead of thiophene, affecting reactivity and biological activity.
4-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamideStructureVariation in position of the phenylthio group may alter binding properties.
N-(2-hydroxyethyl)-3-(phenylthio)propanamideStructureHydroxyethyl group introduces different solubility and interaction characteristics.

Uniqueness

The uniqueness of 3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide lies in its specific combination of functional groups, which contribute to its distinct biological activity and potential therapeutic applications. The presence of both phenylthio and thiophene moieties allows for enhanced interaction with biological targets compared to similar compounds lacking these features.

This comprehensive overview highlights the significance of 3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide in chemical research and potential applications in pharmaceuticals, emphasizing its unique properties among similar compounds.

XLogP3

4.5

Dates

Last modified: 08-18-2023

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